Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate
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Overview
Description
The compound is a derivative of 4-Methoxycinnamic acid , which is a natural product found in various organisms . It has a molecular formula of C10H10O3 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate” were not found, similar compounds have been synthesized through various methods. For instance, a process for preparing (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid has been described, which involves treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide in an organic solvent, in the presence of a copper salt at a temperature above 130° C .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate” were not found, studies have reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Scientific Research Applications
Crystal and Molecular Structure Studies
Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate has been studied for its crystal and molecular structure, particularly in its ability to crystallize from various solutions and display disorder in its molecular structure. Such studies are crucial in understanding the physical and chemical properties of this compound, which can be fundamental in the development of new materials or chemical reactions (Kaur et al., 2012).
Synthesis of Reductones
Research has been conducted on the synthesis of 2-acetoxy-1, 3-dicarbonyl compounds, including ethyl 5-phenyl-2-acetoxy-3-oxopentanoate and related compounds. These studies are significant for understanding the synthesis routes of reductones, which have applications in various fields including pharmaceuticals and organic chemistry (Sugiyama et al., 1967).
Synthesis of Pharmacologically Important Compounds
The compound has been used in the synthesis of pharmacologically important statins, acting as a key intermediate. Statins are crucial in the treatment of high cholesterol and related conditions. The research into the synthesis of these intermediates is vital for developing efficient and scalable production methods for statins (Tararov et al., 2006).
Synthesis of Natural Products and Derivatives
Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate is involved in the synthesis of natural products and their derivatives. For example, it has been used in the synthesis of mammea E/AC, a type of coumarin with potential insecticidal properties. Such syntheses are crucial for the production of natural insecticides and other bioactive compounds (Crombie et al., 1987).
Applications in Organic Synthesis
The compound also finds application in various organic synthesis processes, such as the synthesis of optically active cyclohexene derivatives. These compounds have potential uses in various fields, including as antisepsis agents (Yamada et al., 2006).
Synthesis of Pesticides
It has been used in the synthesis of novel pesticides like Chromafenozide, demonstrating its versatility and importance in agricultural applications (Shan, 2011).
Future Directions
properties
IUPAC Name |
ethyl 6-(4-acetyloxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-20-16(19)7-5-4-6-15(18)13-8-10-14(11-9-13)21-12(2)17/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCNYBIVUCLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645839 |
Source
|
Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-acetoxyphenyl)-6-oxohexanoate | |
CAS RN |
898758-87-7 |
Source
|
Record name | Ethyl 4-(acetyloxy)-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-[4-(acetyloxy)phenyl]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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